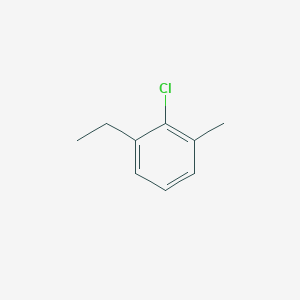

2-Chloro-1-ethyl-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSFIIPVGGGKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Structural Dynamics of 2-Chloro-1-ethyl-3-methylbenzene: A Technical Guide for Advanced Synthesis

Executive Summary

In the realm of advanced organic synthesis and Active Pharmaceutical Ingredient (API) development, sterically hindered halogenated aromatics serve as critical building blocks. 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) 1 is a highly specialized 1,2,3-trisubstituted benzene derivative. The unique molecular architecture—where a reactive chlorine atom is flanked by an ethyl and a methyl group—creates a microenvironment defined by intense steric compression.

This whitepaper dissects the physicochemical properties of 2-chloro-1-ethyl-3-methylbenzene, details self-validating experimental workflows for property determination, and explains the structure-property relationships (SPR) that dictate its behavior in downstream palladium-catalyzed cross-coupling reactions.

Structural Elucidation & Physicochemical Profile

The physical properties of a molecule are macroscopic manifestations of its microscopic electronic and steric environment. For 2-chloro-1-ethyl-3-methylbenzene, the ortho/ortho substitution pattern restricts the rotational freedom of the ethyl group and shields the electronegative chlorine atom. This shielding reduces solvent-solute dipole interactions, directly elevating the compound's lipophilicity (LogP) and altering its boiling point compared to unhindered isomers 2.

To provide context, Table 1 compares the predicted properties of 2-chloro-1-ethyl-3-methylbenzene with a structurally analogous isomer, 2-chloromesitylene.

Table 1: Comparative Physicochemical Parameters

| Parameter | 2-Chloro-1-ethyl-3-methylbenzene | 2-Chloromesitylene (Comparator) | Causality / Mechanistic Note |

| CAS Number | 344612-25-5 | 1667-04-5 | - |

| Molecular Weight | 154.64 g/mol | 154.64 g/mol | Isomeric relationship (C9H11Cl). |

| Physical State | Colorless to pale yellow liquid | Colorless liquid | Disrupted crystal lattice due to asymmetry prevents solid formation at 25 °C. |

| Boiling Point | ~215 °C (Predicted) | 214 °C | Steric compression alters the local dipole moment, requiring higher thermal energy for vaporization. |

| Density (20 °C) | ~1.06 g/cm³ (Predicted) | 1.04 g/cm³ | Asymmetric alkyl bulk allows for slightly denser molecular packing in the liquid phase. |

| LogP | ~4.2 (Predicted) | 4.1 | Shielded halogen reduces aqueous solvation energy, driving partitioning into the lipid phase. |

Predictive & Experimental Workflows for Property Determination

To transition from predicted values to empirical data, rigorous analytical protocols must be employed. As a standard of scientific integrity, the following methodologies are designed as self-validating systems , ensuring that any instrumental drift or calibration error is detected before data is accepted.

Protocol 1: High-Precision Boiling Point & Density Determination

This protocol adheres to 33 for boiling point via Differential Scanning Calorimetry (DSC) and44 for density via an oscillating U-tube densitometer.

-

System Suitability (Self-Validation): Prior to sample analysis, measure the density and boiling point of a high-purity reference standard (e.g., chlorobenzene). Causality: If the reference deviates by >0.5 °C or >0.001 g/cm³, the system is out of calibration. The run must be automatically aborted to prevent the generation of artifactual data.

-

Density Measurement: Inject 2 mL of 2-chloro-1-ethyl-3-methylbenzene into the oscillating U-tube densitometer thermostated at exactly 20.0 °C. The instrument calculates density based on the alteration of the oscillation frequency caused by the sample's mass.

-

Boiling Point Determination: Load 5 mg of the sample into a hermetically sealed aluminum DSC pan with a 50 µm pinhole. Ramp the temperature at 5 °C/min under a 50 mL/min nitrogen purge. The boiling point is recorded at the extrapolated onset temperature of the endothermic vaporization peak.

-

Data Acceptance: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <1% for the data to be validated.

Protocol 2: Lipophilicity (LogP) Profiling via RP-HPLC

Due to the compound's high volatility and lipophilicity, the traditional shake-flask method (OECD 107) is prone to evaporative losses. Therefore, the High-Performance Liquid Chromatography (HPLC) method outlined in55 is the scientifically rigorous choice.

-

Calibration Curve Generation (Self-Validation): Inject a mixture of six reference compounds with known LogP values ranging from 2.0 to 5.0. Plot the logarithm of the capacity factor (

) against the known -

Sample Preparation: Dissolve 2-chloro-1-ethyl-3-methylbenzene in HPLC-grade methanol to a concentration of 1 mg/mL.

-

Isocratic Elution: Run the sample through a C18 stationary phase column using an isocratic mobile phase of 75:25 Methanol:Water at a flow rate of 1.0 mL/min. Detect via UV absorbance at λ = 254 nm.

-

Quality Control: Inject a mid-range QC standard (e.g., toluene) immediately after the sample. Causality: If the QC standard's calculated LogP drifts by >0.1 log units, column degradation or mobile phase evaporation has occurred, invalidating the sample result.

Experimental workflow for determining the partition coefficient (LogP) via RP-HPLC.

Structure-Property Relationships (SPR) & Chemical Dynamics

Understanding the causality between the molecular structure of 2-chloro-1-ethyl-3-methylbenzene and its physical properties is paramount for drug development professionals utilizing it in synthesis.

The 1,2,3-trisubstitution pattern is the defining feature of this molecule. The ethyl group at C1 and the methyl group at C3 act as a steric "pincer" around the C2 chlorine atom.

-

Dipole Moment Alteration: The electron-donating nature of the alkyl groups (+I effect) pushes electron density into the ring, while the electronegative chlorine withdraws it (-I effect). The steric compression forces the electron cloud into a highly localized state, altering the overall dipole moment and increasing the energy required for phase transitions (boiling point elevation).

-

Lipophilicity: Because the chlorine atom is sterically shielded, water molecules cannot easily form ordered solvation shells around the polar C-Cl bond. This thermodynamic unfavorability in aqueous media drives the exceptionally high LogP value.

Logical relationship between structural features and macroscopic physical properties.

Applications in Drug Development & Synthesis

In API synthesis, 2-chloro-1-ethyl-3-methylbenzene is primarily utilized to construct complex, sterically hindered biaryl scaffolds via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

The Mechanistic Challenge: Standard palladium catalysts (e.g.,

The Solution: To overcome this physical property limitation, chemists must employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands possess massive cone angles that stabilize a highly reactive, mono-ligated

References

- Sigma-Aldrich. "2-chloro-1-ethyl-3-methylbenzene | 344612-25-5". sigmaaldrich.com.

- Guidechem. "C9H11Cl - Chemical Dictionary". guidechem.com.

- Situ Biosciences. "OECD 117 - Partition Coefficient, HPLC Method". situbiosciences.com.

- Nano-test.de. "Industrial chemistry analyses - GLP compliant (OECD Test Guideline 103)". nano-test.de.

- Scribd. "OECD Guideline 109: Density Testing". scribd.com.

Sources

Spectroscopic Characterization of 2-Chloro-1-ethyl-3-methylbenzene: A Technical Guide

Introduction

2-Chloro-1-ethyl-3-methylbenzene, a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Cl, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its precise molecular structure and purity are paramount for its intended applications. Spectroscopic techniques are indispensable for the unambiguous identification and characterization of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-1-ethyl-3-methylbenzene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of readily available experimental spectra, this guide will focus on predicted data, detailed interpretation based on established principles, and comparison with analogous structures to provide a robust analytical framework for researchers, scientists, and drug development professionals.

The molecular structure of 2-Chloro-1-ethyl-3-methylbenzene, with the IUPAC name 2-chloro-1-ethyl-3-methylbenzene and CAS number 344612-25-5, presents a unique substitution pattern on the benzene ring that gives rise to distinct spectroscopic signatures.[1] Understanding these signatures is key to confirming its identity and assessing its purity.

Caption: Molecular structure of 2-Chloro-1-ethyl-3-methylbenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl) | ~ 1.25 | triplet | ~ 7.5 |

| CH₂ (ethyl) | ~ 2.70 | quartet | ~ 7.5 |

| CH₃ (methyl) | ~ 2.35 | singlet | - |

| Ar-H (H4) | ~ 7.15 | triplet | ~ 7.8 |

| Ar-H (H5) | ~ 7.20 | doublet | ~ 7.8 |

| Ar-H (H6) | ~ 7.05 | doublet | ~ 7.8 |

Expert Interpretation

The predicted ¹H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is expected to show distinct signals corresponding to the ethyl, methyl, and aromatic protons.

-

Ethyl Group: The ethyl group will present as a downfield quartet for the methylene protons (CH₂) around 2.70 ppm due to their proximity to the aromatic ring. These protons are coupled to the three methyl protons (CH₃), resulting in a quartet splitting pattern (n+1 rule, where n=3). The methyl protons of the ethyl group will appear as an upfield triplet at approximately 1.25 ppm, coupled to the two methylene protons (n+1 rule, where n=2). The coupling constant (J) for both the quartet and the triplet is expected to be around 7.5 Hz, which is a typical value for free-rotating alkyl chains.

-

Methyl Group: The methyl group attached directly to the benzene ring is predicted to be a singlet around 2.35 ppm. The absence of adjacent protons results in no splitting.

-

Aromatic Protons: The three aromatic protons (H4, H5, and H6) will resonate in the aromatic region (7.0-7.5 ppm). Their specific chemical shifts and splitting patterns are determined by the electronic effects of the substituents. The chlorine atom is an ortho, para-director and is deactivating, while the alkyl groups are ortho, para-directors and are activating.

-

H4 is expected to be a triplet due to coupling with both H5 and H6.

-

H5 will likely be a doublet, primarily coupled to H4.

-

H6 will also appear as a doublet, coupled to H5.

-

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-1-ethyl-3-methylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity. Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to obtain a clean spectrum.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~ 15 |

| CH₂ (ethyl) | ~ 25 |

| CH₃ (methyl) | ~ 20 |

| C4 | ~ 127 |

| C5 | ~ 129 |

| C6 | ~ 126 |

| C3 | ~ 135 |

| C2 | ~ 134 |

| C1 | ~ 140 |

Expert Interpretation

The proton-decoupled ¹³C NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is expected to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.

-

Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. The methyl carbon of the ethyl group is predicted to be around 15 ppm, the methylene carbon of the ethyl group around 25 ppm, and the methyl carbon directly attached to the ring at approximately 20 ppm.[2][3]

-

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (120-145 ppm). The chemical shifts are influenced by the substituents.[3][4]

-

The carbons directly bonded to the chlorine (C2), ethyl (C1), and methyl (C3) groups will be the most downfield due to the inductive and resonance effects of these substituents.

-

The protonated aromatic carbons (C4, C5, and C6) will appear at slightly higher field strengths compared to the substituted carbons. The specific assignments can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC).

-

Experimental Protocol: ¹³C NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Set the spectrometer to the ¹³C frequency. A wider spectral width is used compared to ¹H NMR. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

-

Data Acquisition: A larger number of scans and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| m/z | Ion | Interpretation |

| 154/156 | [M]⁺ | Molecular ion peak (with isotopic peak for ³⁷Cl) |

| 139/141 | [M - CH₃]⁺ | Loss of a methyl group |

| 125/127 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 119 | [M - Cl]⁺ | Loss of a chlorine atom |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Expert Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) for 2-Chloro-1-ethyl-3-methylbenzene is expected at m/z 154. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 156 with an intensity of about one-third of the M peak. This isotopic pattern is a characteristic signature for a molecule containing one chlorine atom.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon electron ionization.

-

Loss of a methyl group (15 amu) from the ethyl group would result in a fragment ion at m/z 139 (and a corresponding isotopic peak at m/z 141).

-

Cleavage of the entire ethyl group (29 amu) would lead to a fragment at m/z 125 (and m/z 127).

-

Loss of the chlorine atom (35/37 amu) would produce a fragment at m/z 119.

-

A common fragmentation pathway for alkylbenzenes is the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91 through rearrangement.

-

Experimental Protocol: Mass Spectrometry

Sources

- 1. 2-chloro-1-ethyl-3-methylbenzene | 344612-25-5 [sigmaaldrich.com]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

1H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1-ethyl-3-methylbenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene. We will deconstruct the spectrum by predicting chemical shifts, integration, and spin-spin coupling patterns based on fundamental principles and substituent effects. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying causality for the observed phenomena and a robust experimental protocol for data acquisition.

Introduction: The Molecule and the Method

2-Chloro-1-ethyl-3-methylbenzene is a substituted aromatic compound. Its structure is defined by a benzene ring with three substituents: a chlorine atom, an ethyl group, and a methyl group at positions 2, 1, and 3, respectively. The precise arrangement of these groups creates a unique electronic environment for each proton in the molecule, which can be precisely mapped using ¹H NMR spectroscopy.

The power of ¹H NMR lies in its ability to provide detailed information about the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons. For professionals in drug development, confirming the structure and purity of novel compounds, intermediates, and final active pharmaceutical ingredients (APIs) is a critical step mandated by regulatory bodies, and NMR is a primary tool for this purpose.

Caption: Structure of 2-Chloro-1-ethyl-3-methylbenzene with proton labels.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The structure of 2-Chloro-1-ethyl-3-methylbenzene is asymmetric, leading to five distinct sets of non-equivalent protons. We can predict the key features of its ¹H NMR spectrum: chemical shift, integration, and multiplicity.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[1][2][3]

-

Aromatic Protons (H₄, H₅, H₆): These protons resonate in the characteristic aromatic region of 6.5-8.0 ppm.[4] Their exact shifts are influenced by the three substituents.

-

-Cl (at C2): The chlorine atom is electron-withdrawing by induction and weakly electron-donating by resonance. It generally causes a net deshielding effect on nearby protons.

-

-CH₂CH₃ (at C1) and -CH₃ (at C3): Alkyl groups are electron-donating through induction and hyperconjugation. They shield aromatic protons, particularly those in the ortho and para positions.

-

Predicted Shifts:

-

H₆: This proton is ortho to the electron-donating ethyl group and meta to the methyl group and the chlorine atom. It is expected to be the most shielded (furthest upfield) of the aromatic protons.

-

H₄: This proton is ortho to the electron-donating methyl group and meta to the ethyl group and the chlorine atom. Its chemical shift will be similar to H₆.

-

H₅: This proton is para to the ethyl group, meta to the methyl group, and para to the chlorine atom. It will likely appear as a distinct signal between H₄ and H₆. The overlapping effects make precise ordering difficult without computational models or empirical data, but they will be distinct.

-

-

-

Benzylic Methylene Protons (-CH₂-): Protons on a carbon directly attached to a benzene ring are deshielded by the ring's magnetic anisotropy.[5] They typically appear in the 2.2-2.9 ppm range.[5] We predict this signal to be around 2.7 ppm .

-

Aromatic Methyl Protons (-CH₃): The methyl group at C3 is also in a benzylic position. Its signal is expected in the range of 2.4-2.7 ppm.[6] We predict a signal around 2.4 ppm .

-

Ethyl Methyl Protons (-CH₂C H₃): These protons are part of a standard alkyl group and are the most shielded in the molecule. Their signal will appear furthest upfield, typically in the 0.7-1.3 ppm range.[4] We predict a signal around 1.2 ppm .

Integration

The integrated area under each signal is directly proportional to the number of protons it represents.

-

Aromatic Signals (H₄, H₅, H₆): Each signal will integrate to 1H.

-

Benzylic Methylene (-CH₂-): Integrates to 2H.

-

Aromatic Methyl (-CH₃): Integrates to 3H.

-

Ethyl Methyl (-CH₂C H₃): Integrates to 3H.

The expected integration ratio is therefore 1:1:1:2:3:3 .

Multiplicity (Spin-Spin Splitting)

The signal for a set of protons is split into multiple peaks (a multiplet) by the influence of non-equivalent protons on adjacent carbons. The pattern is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

-

Aromatic Region: The protons H₄, H₅, and H₆ will couple with each other. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

-

Ortho-coupling (across 3 bonds, ³J) is the strongest, typically 7-10 Hz.[7][8]

-

Meta-coupling (across 4 bonds, ⁴J) is weaker, around 2-3 Hz.[8]

-

Para-coupling (across 5 bonds, ⁵J) is usually negligible (0-1 Hz).

-

H₄: Will be split by H₅ (ortho, J ≈ 8 Hz) and H₆ (meta, J ≈ 2 Hz), resulting in a doublet of doublets (dd) .

-

H₅: Will be split by H₄ (ortho, J ≈ 8 Hz) and H₆ (ortho, J ≈ 8 Hz). Since the coupling constants are similar, this may appear as a triplet (t) .

-

H₆: Will be split by H₅ (ortho, J ≈ 8 Hz) and H₄ (meta, J ≈ 2 Hz), resulting in a doublet of doublets (dd) .

-

-

Alkyl Region:

-

Benzylic Methylene (-CH₂-): These two protons are adjacent to the three protons of the ethyl's methyl group. By the n+1 rule (n=3), their signal will be a quartet (q) . The typical coupling constant for free-rotating alkyl chains is ~7 Hz.

-

Aromatic Methyl (-CH₃): These three protons have no adjacent protons. Their signal will be an unsplit singlet (s) .

-

Ethyl Methyl (-CH₂C H₃): These three protons are adjacent to the two protons of the methylene group. By the n+1 rule (n=2), their signal will be a triplet (t) , with the same ~7 Hz coupling constant as the quartet.

-

Caption: Key J-coupling (spin-spin splitting) interactions in the molecule.

Summary of Predicted Spectrum

The table below summarizes the anticipated ¹H NMR data for 2-Chloro-1-ethyl-3-methylbenzene.

| Assigned Proton(s) | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| H₅ | ~7.1 - 7.3 | 1H | Triplet (t) | ³J ≈ 8 |

| H₄ | ~7.0 - 7.2 | 1H | Doublet of Doublets (dd) | ³J ≈ 8, ⁴J ≈ 2 |

| H₆ | ~6.9 - 7.1 | 1H | Doublet of Doublets (dd) | ³J ≈ 8, ⁴J ≈ 2 |

| -CH₂- (ethyl) | ~2.7 | 2H | Quartet (q) | ³J ≈ 7 |

| -CH₃ (aromatic) | ~2.4 | 3H | Singlet (s) | N/A |

| -CH₃ (ethyl) | ~1.2 | 3H | Triplet (t) | ³J ≈ 7 |

Experimental Protocol for Data Acquisition

To validate the predicted spectrum, a rigorous experimental procedure is required. The following protocol outlines the standard steps for acquiring a high-quality ¹H NMR spectrum.

Materials and Equipment

-

Analyte: 2-Chloro-1-ethyl-3-methylbenzene, >98% purity

-

NMR Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS).

-

Equipment: 5 mm NMR tubes, volumetric flasks, pipettes, 400 MHz (or higher) NMR spectrometer.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-1-ethyl-3-methylbenzene directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Capping and Cleaning: Securely cap the NMR tube and wipe the exterior clean with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

Causality Note: The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal (a singlet at ~7.26 ppm), which typically does not interfere with the analyte signals.[9] The use of a deuterated solvent is essential to avoid a massive, overwhelming solvent proton signal that would obscure the analyte's spectrum. TMS is the universally accepted internal standard, with its 12 equivalent protons defined as 0.0 ppm, allowing for accurate calibration of the chemical shift axis.[9]

Instrument Setup and Data Acquisition

-

Instrument Login and Sample Insertion: Log in to the spectrometer software and insert the sample into the spinner turbine, ensuring the correct depth. Place the sample into the magnet.

-

Locking and Shimming: The instrument must "lock" onto the deuterium signal of the solvent (CDCl₃). This corrects for any magnetic field drift. Following the lock, perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Parameter Setup: Load a standard ¹H acquisition parameter set and adjust as needed.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans (NS): Start with 8 or 16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.

-

Relaxation Delay (D1): Set to 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

-

Acquisition Time (AQ): Typically 2-4 seconds, which affects the digital resolution.

-

-

Acquisition: Start the acquisition.

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

-

Integration: Integrate all signals and normalize the values to obtain the proton ratios.

-

Peak Picking: Identify the precise chemical shift (in ppm) of each peak in the multiplets.

-

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is predicted to be rich in information, displaying five distinct signals with characteristic chemical shifts, integrations, and splitting patterns that directly reflect its molecular architecture. The aromatic region will show a complex pattern of a triplet and two doublets of doublets, while the alkyl region will feature a singlet, a quartet, and a triplet. This detailed predictive analysis, when combined with the robust experimental protocol provided, allows for the confident structural verification of the compound. This guide exemplifies the systematic approach required in the chemical and pharmaceutical sciences to translate molecular structure into spectral data, a cornerstone of modern analytical chemistry.

References

- (1)H NMR investigation of solvent effects in aromatic stacking interactions. (n.d.). Google Scholar.

- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).

- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Google Scholar.

-

Why para aromatic has a low J constant and why ortho has high J constant? (n.d.). Vedantu. [Link]

-

Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? (2015, February 25). Stack Exchange. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]

-

Coupling Constant J & Factors Affecting it. (2023, May 16). YouTube. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]

-

H-1 proton nmr spectrum of methylbenzene. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. moodle.tau.ac.il [moodle.tau.ac.il]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Elucidating the Mass Spectrometric Profile of 2-Chloro-1-ethyl-3-methylbenzene: A Mechanistic and Methodological Whitepaper

Executive Summary

In the realm of fine chemical synthesis and pharmaceutical development, halogenated aromatic intermediates like 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) serve as critical building blocks for complex active pharmaceutical ingredients (APIs)[1]. Accurate structural elucidation of these intermediates is paramount for impurity profiling and regulatory compliance. This whitepaper provides an in-depth, mechanistic analysis of the electron ionization mass spectrometry (EI-MS) profile of 2-Chloro-1-ethyl-3-methylbenzene, detailing the gas-phase ion kinetics that dictate its fragmentation, alongside a self-validating analytical protocol designed for high-fidelity reproducibility.

Physicochemical Profiling & Ionization Dynamics

2-Chloro-1-ethyl-3-methylbenzene (Molecular Formula:

Why 70 eV? Operating at 70 eV is not an arbitrary standard; it is an experimental choice grounded in physical chemistry. The ionization potential of most aromatic organic molecules lies between 8–10 eV. Bombarding the analyte with 70 eV electrons imparts approximately 2-3 eV of excess internal energy to the molecular ion. This specific energy surplus is sufficient to drive reproducible, kinetically controlled bond cleavages without completely obliterating the molecular ion, thereby generating a distinct "molecular fingerprint" that can be reliably matched against spectral libraries[3].

Furthermore, the presence of the chlorine atom introduces a critical diagnostic tracer. Chlorine exists in nature as two stable isotopes,

Mechanistic Fragmentation Pathways

The fragmentation of 2-Chloro-1-ethyl-3-methylbenzene is governed by the relative bond dissociation energies and the thermodynamic stability of the resulting product ions.

-

Molecular Ion Survival (

154 / 156): The intact radical cation is observable but rarely forms the base peak due to the highly labile nature of the alkyl substituents attached to the aromatic ring. -

Benzylic Cleavage (Base Peak at

139 / 141): The dominant fragmentation pathway is the -

Secondary Dehydrohalogenation (

103): The -

Ethyl Radical Expulsion (

125 / 127): A competing, albeit less dominant, primary cleavage involves the loss of the entire ethyl radical ( -

Direct Dehalogenation (

119): The homolytic cleavage of the strong

Figure 1: Primary EI-MS fragmentation pathways of 2-Chloro-1-ethyl-3-methylbenzene.

Quantitative Data Summary

The following table synthesizes the expected quantitative distribution of the fragment ions, cross-referenced with their mechanistic origins.

| Relative Abundance | Ion / Fragment Formula | Mechanistic Causality | |

| 154 / 156 | ~20% | Intact molecular ion survival post-electron ejection. Exhibits 3:1 isotopic ratio. | |

| 139 / 141 | 100% (Base) | ||

| 125 / 127 | ~15% | Complete expulsion of the ethyl radical ( | |

| 119 | ~10% | Direct dehalogenation; loss of the chlorine radical ( | |

| 103 | ~40% | Secondary fragmentation; loss of neutral HCl from the |

Self-Validating GC-MS Analytical Protocol

To ensure absolute data integrity, analytical workflows must not rely on blind faith in the instrument. The following protocol is engineered as a self-validating system , ensuring that both chromatographic resolution and mass accuracy are proven prior to sample acquisition.

Step-by-Step Methodology

1. System Suitability & Tuning (The Validation Anchor):

Before analyzing 2-Chloro-1-ethyl-3-methylbenzene, inject 1 µL of Decafluorotriphenylphosphine (DFTPP) at 50 µg/mL.

Causality: The system is only validated if the DFTPP

2. Sample Preparation: Dilute the neat standard or sample in LC-MS grade Hexane to a final concentration of 10 µg/mL. Causality: Hexane is a non-polar solvent that perfectly solubilizes the non-polar analyte. Unlike polar solvents (e.g., methanol), hexane has a low expansion volume upon vaporization in the GC inlet, preventing "backflash" and subsequent sample loss or carryover.

3. Chromatographic Separation:

-

Column: 5% Diphenyl / 95% Dimethyl Polysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 40°C (hold 3 min), ramp at 15°C/min to 250°C (hold 5 min). Causality: The 5% phenyl substitution in the stationary phase provides slight polarizability to interact with the

-electrons and the electronegative chlorine atom of the analyte. This offers superior resolution from closely eluting structural isomers (e.g., other chlorotoluene derivatives) compared to a 100% dimethylpolysiloxane column.

4. Mass Spectrometry Acquisition:

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range:

50 to 300. Causality: Scanning below

Figure 2: Self-validating GC-MS workflow for volatile halogenated aromatics.

Data Interpretation & Quality Assurance

In pharmaceutical drug development, tracking halogenated intermediates is critical for genotoxic impurity profiling. When analyzing the MS data for 2-Chloro-1-ethyl-3-methylbenzene, the 3:1 isotopic ratio acts as an internal quality control metric. If a chromatogram yields a peak with a base mass of

References

-

ResearchGate. "Mass spectrum of 4-chlorotoluene." Scientific Diagrams & Publications. URL: [Link]

Sources

Infrared Spectroscopy of 2-Chloro-1-ethyl-3-methylbenzene: A Comprehensive Technical Guide for Structural Elucidation

As a Senior Application Scientist navigating the complexities of drug development and active pharmaceutical ingredient (API) synthesis, I frequently rely on vibrational spectroscopy to validate regioisomerism. The molecule 2-chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) presents a highly specific structural motif: a 1,2,3-trisubstituted aromatic ring. Understanding the exact infrared (IR) spectral signatures of this compound is not merely an exercise in data collection; it requires a deep mechanistic understanding of how electronic effects and steric geometry dictate molecular vibrations.

This whitepaper provides an in-depth, self-validating framework for acquiring and interpreting the Fourier Transform Infrared (FTIR) spectrum of 2-chloro-1-ethyl-3-methylbenzene.

Molecular Architecture and Electronic Causality

To predict and interpret the IR spectrum of 2-chloro-1-ethyl-3-methylbenzene, we must first deconstruct its electronic environment. The benzene core is subjected to a "push-pull" electronic dynamic driven by its three substituents:

-

Ethyl Group (C1) : Imparts a mild inductive electron-donating effect (+I).

-

Chlorine Atom (C2) : Exerts a strong inductive electron-withdrawing effect (-I) due to electronegativity, but simultaneously donates electron density into the ring via resonance (+M effect) from its lone pairs.

-

Methyl Group (C3) : Provides a localized inductive electron-donating effect (+I).

Because IR absorption intensity is directly proportional to the square of the change in the dipole moment during a vibration (

Fig 1: Electronic effects of substituents on the 1,2,3-trisubstituted benzene core.

Theoretical Framework of Key Vibrational Modes

The 1,2,3-Trisubstitution Signature

The most critical diagnostic region for this molecule lies in the out-of-plane (OOP) C-H bending vibrations. Because positions 1, 2, and 3 are occupied, the ring possesses exactly three adjacent hydrogen atoms (at positions 4, 5, and 6). These three protons mechanically couple their out-of-plane bending motions. In 1,2,3-trisubstituted benzenes, this coupling consistently produces a strong, characteristic absorption band in the 720–800 cm⁻¹ range[1][2].

C-Cl Stretching Dynamics

The C-Cl stretching frequency is governed by the heavy mass of the chlorine atom, which drives the vibration down into the 700–750 cm⁻¹ region[3]. However, the +M resonance effect of the chlorine lone pairs imparts partial double-bond character to the C-Cl bond. This prevents the frequency from shifting even lower, anchoring it firmly in a region that often overlaps with the aromatic OOP bends.

Spectral Analysis & Band Assignments

The following table synthesizes the quantitative vibrational data expected for 2-chloro-1-ethyl-3-methylbenzene, grounded in the causality of its molecular structure.

| Wavenumber Region (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment | Structural Causality & Origin |

| 3060 – 3080 | Weak | Aromatic C-H Stretch | High force constant of sp² hybridized C-H bonds on the ring. |

| 2850 – 2960 | Medium | Aliphatic C-H Stretch | Lower force constant of sp³ hybridized C-H bonds from ethyl/methyl groups. |

| 1580 – 1610 | Medium | Aromatic C=C Ring Stretch | Skeletal vibrations; intensity amplified by the +M effect of Chlorine. |

| 1450 – 1470 | Strong | Aliphatic C-H Bending | Asymmetric CH₃ bending and CH₂ scissoring from the alkyl chains. |

| 1375 | Medium | Aliphatic C-H Bending | Symmetric CH₃ bending (the classic "umbrella" mode). |

| 760 – 780 | Strong | Aromatic C-H OOP Bend | Mechanical coupling of the 3 adjacent ring protons (1,2,3-substitution)[2]. |

| 700 – 740 | Strong | C-Cl Stretch / Ring Bend | Heavy-atom effect of Chlorine mixed with in-plane ring deformations[1][3]. |

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To ensure scientific integrity and reproducibility in a drug development QA/QC environment, data acquisition cannot be a passive process. The protocol must be a self-validating system where each step verifies the success of the previous one.

For 2-chloro-1-ethyl-3-methylbenzene, Attenuated Total Reflectance (ATR) FTIR is the optimal technique. It prevents the moisture contamination inherent in KBr pellet pressing and preserves the native state of the compound.

Step-by-Step Methodology

-

System Purge and Optics Validation :

-

Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes.

-

Validation: Run a diagnostic scan at 2000 cm⁻¹. The Signal-to-Noise (S/N) ratio must exceed 1000:1. This proves the IR source and interferometer are operating optimally.

-

-

Background Acquisition :

-

Action: Collect a background spectrum using a clean, blank Diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).

-

Validation: Inspect the 2350 cm⁻¹ region. A flat baseline confirms the successful subtraction of atmospheric CO₂. Diamond is chosen over ZnSe because its high refractive index (~2.4) prevents chemical degradation by halogenated organics.

-

-

Sample Application :

-

Action: Deposit 2–3 drops of neat 2-chloro-1-ethyl-3-methylbenzene onto the diamond crystal. Ensure complete coverage of the active sensor area.

-

-

Data Acquisition & ATR Correction :

-

Action: Scan the sample using the identical parameters as the background. Apply an ATR correction algorithm.

-

Causality: ATR penetration depth (

) is directly proportional to the wavelength. Without correction, low-frequency bands (like the critical C-Cl stretch at 740 cm⁻¹) will appear artificially intense compared to high-frequency bands (like the C-H stretch at 3000 cm⁻¹). ATR correction normalizes the spectrum to mimic transmission data.

-

-

Moisture Contamination Check (Final QC) :

-

Validation: Inspect the 3200–3600 cm⁻¹ region. The absolute absence of a broad O-H stretching band validates that the sample is anhydrous and the structural integrity of the API intermediate is uncompromised.

-

Fig 2: Self-validating ATR-FTIR experimental workflow for API intermediate analysis.

Conclusion

The structural elucidation of 2-chloro-1-ethyl-3-methylbenzene via FTIR spectroscopy is a masterclass in interpreting electronic causality. By understanding how the +I and +M effects of the ethyl, methyl, and chloro substituents manipulate the electron density of the benzene ring, researchers can confidently assign the critical 1,2,3-trisubstitution OOP bands (760–780 cm⁻¹) and the C-Cl stretching modes (700–740 cm⁻¹). Implementing the self-validating ATR-FTIR protocol ensures that these assignments are built on a foundation of unimpeachable analytical rigor, safeguarding the downstream integrity of pharmaceutical synthesis.

References

-

Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene Source: ethz.ch URL: [Link]

-

Analysis of Lacquer from the Zeng Cemetery (1046–771 BCE) at Guojiamiao - MDPI Source: mdpi.com URL:[Link]

-

Blends of Cyanate Ester and Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers: Cure Behavior and Properties - PMC Source: nih.gov URL:[Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-Chloro-1-ethyl-3-methylbenzene

Introduction

2-Chloro-1-ethyl-3-methylbenzene is a polysubstituted aromatic hydrocarbon, the reactivity of which is of significant interest to researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a chloro, an ethyl, and a methyl group on the benzene ring creates a unique electronic and steric environment that dictates its chemical behavior. This guide provides a comprehensive analysis of the reactivity of this molecule, offering insights into its synthesis, and its behavior in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a detailed technical overview to inform synthetic strategies and reaction design.

Molecular Structure and Physicochemical Properties

The structure of 2-chloro-1-ethyl-3-methylbenzene, with the IUPAC numbering scheme, is shown below.

Caption: Structure of 2-chloro-1-ethyl-3-methylbenzene.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | |

| Molecular Weight | 154.64 g/mol | |

| CAS Number | 344612-25-5 | |

| Appearance | Not specified; likely a liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Insoluble in water; soluble in organic solvents | General principle |

Synthesis of 2-Chloro-1-ethyl-3-methylbenzene

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry of the final product. The order in which substituents are introduced is critical, as their directing effects will influence the position of subsequent additions.[1]

A plausible synthetic route to 2-chloro-1-ethyl-3-methylbenzene starting from a readily available precursor is outlined below. The key is to introduce the substituents in an order that leverages their directing effects to achieve the desired 1,2,3-substitution pattern.

Proposed Synthetic Pathway

A logical approach would be to start with 2-ethyl-3-methylaniline. The amino group is a strong activating and ortho, para-directing group, which can be used to introduce the chloro substituent at the desired position.

Caption: Proposed synthetic pathway for 2-chloro-1-ethyl-3-methylbenzene.

Step-by-Step Protocol

-

Diazotization of 2-ethyl-3-methylaniline: 2-ethyl-3-methylaniline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The resulting 2-ethyl-3-methyldiazonium chloride is then subjected to a Sandmeyer reaction, where it is treated with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding the target molecule, 2-chloro-1-ethyl-3-methylbenzene.

This synthetic strategy is advantageous as it provides excellent regiochemical control.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The reactivity of 2-chloro-1-ethyl-3-methylbenzene in electrophilic aromatic substitution (EAS) is governed by the interplay of the directing effects of the three substituents on the benzene ring.[2][3]

-

Ethyl and Methyl Groups (-CH₂CH₃, -CH₃): Both are alkyl groups, which are electron-donating through an inductive effect (+I). They are activating groups and are ortho, para-directors.[4][5]

-

Chloro Group (-Cl): The chloro group is a halogen, which is deactivating due to its electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director due to the resonance effect (+M) of its lone pairs of electrons.[4][5]

The overall reactivity of the ring is a balance of these effects. The two activating alkyl groups will likely make the ring more reactive than chlorobenzene but less reactive than toluene or ethylbenzene.

Analysis of Directing Effects and Steric Hindrance

The positions available for electrophilic attack are C4, C5, and C6.

-

Position C4: ortho to the methyl group and para to the ethyl group. This position is electronically activated by both alkyl groups. It is also meta to the chloro group.

-

Position C5: meta to both the ethyl and methyl groups, and para to the chloro group.

-

Position C6: ortho to the ethyl group and meta to the methyl and chloro groups.

The strongest activating groups will have the dominant directing effect.[6] In this case, the ethyl and methyl groups are the strongest activators. Therefore, substitution is most likely to occur at positions that are ortho or para to these groups.

Considering steric hindrance, position C4 is flanked by a methyl group, while position C6 is adjacent to a larger ethyl group. Position C5 is relatively less hindered.[7]

Caption: Oxidation of 2-chloro-1-ethyl-3-methylbenzene.

The expected product is 2-chloro-1,3-benzenedicarboxylic acid . The chloro group is generally stable under these oxidizing conditions.

Reduction Reactions

Reduction of the Aromatic Ring:

The benzene ring is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at room temperature and atmospheric pressure). [8]More forcing conditions, such as high pressure and temperature, or using more powerful catalysts like rhodium on carbon, would be required to reduce the aromatic ring to a cyclohexane derivative.

Reductive Dehalogenation:

The chloro group can be removed through reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst, or using other reducing agents. [9][10]

-

Catalytic Hydrogenation: Treatment with H₂ gas and a palladium catalyst (e.g., Pd/C) can lead to the replacement of the chlorine atom with a hydrogen atom, yielding 1-ethyl-3-methylbenzene. [9]

Applications in Drug Development and Research

Substituted aromatic compounds are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The specific substitution pattern of 2-chloro-1-ethyl-3-methylbenzene makes it a potentially valuable intermediate for the synthesis of more complex molecules. The reactivity profile outlined in this guide can help researchers in designing synthetic routes to novel compounds with potential therapeutic applications. For instance, the ability to selectively functionalize the C4 position through electrophilic aromatic substitution provides a handle for further molecular elaboration.

Conclusion

The reactivity of 2-chloro-1-ethyl-3-methylbenzene is a fascinating case study in the principles of physical organic chemistry. The interplay of the activating, ortho, para-directing effects of the ethyl and methyl groups, and the deactivating, yet also ortho, para-directing nature of the chloro group, leads to a predictable pattern of reactivity in electrophilic aromatic substitution, with a strong preference for substitution at the C4 position. The molecule is largely unreactive towards nucleophilic aromatic substitution under standard conditions. The alkyl side chains can be readily oxidized to carboxylic acids, while the chloro group can be removed via reductive dehalogenation. A thorough understanding of these reactivity patterns is essential for the effective utilization of 2-chloro-1-ethyl-3-methylbenzene as a building block in organic synthesis.

References

-

Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. [Link]

-

14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

-

Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Photocatalyst-free aryl halides reduction using visible light. Advances in Engineering. [Link]

-

Reduction of Aryl Halides into Arenes with 2-Propanol Promoted by a Substoichiometric Amount of a tert-Butoxy Radical Source. Synlett. [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju. [Link]

-

Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Royal Society of Chemistry. [Link]

-

Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level | Sparkl. Sparkl. [Link]

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]

-

Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Europe PMC. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Solvent-Free Nucleophilic Aromatic Substitution of Deactivated Aryl Halides. Rhodium.ws. [Link]

-

Benzene Side Chain Reactions | Halogenation, Oxidation, & Reduction | Organic Chemistry 18.5. YouTube. [Link]

-

16.8 Oxidation of Aromatic Compounds - Organic Chemistry. OpenStax. [Link]

-

Video: Reactions at the Benzylic Position: Oxidation and Reduction. JoVE. [Link]

-

17.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

-

Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. [Link]

-

Ipso nitration. XVIII. Nitrationof 2-chloro-1,3,5-trimethylbenzene. Canadian Journal of Chemistry. [Link]

-

Chemistry of Benzene: Electrophilic Aromatic Substitution. PharmaEducation. [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

15.5 Multistep synthesis with aromatics. Organic Chemistry II - Lumen Learning. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

-

Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry. Aakash Institute. [Link]

- Aromatic sulfonation reactions.

-

Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

-

benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

-

A-Level H2 Chemistry: Halogenation of Methylbenzene (Chlorination or Bromination). YouTube. [Link]

-

Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Pearson. [Link]

- Nitration of aromatic compounds.

-

"The sulfonation of some aromatic compounds using sulfuric acid in the ". Newark College of Engineering. [Link]

-

2-Chloro-1-ethyl-3-nitrobenzene. Chemsrc. [Link]

-

1-Chloro-2-ethyl-3-methylbenzene. PubChem. [Link]

-

nitration of benzene and methylbenzene. Chemguide. [Link]

-

the halogenation of benzene - electrophilic substitution. Chemguide. [Link]

Sources

- 1. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. organic-chemistry.org [organic-chemistry.org]

Methodological & Application

Divergent Chlorination of 1-Ethyl-3-methylbenzene: A Methodological Guide for Site-Selective Functionalization

Executive Summary

In pharmaceutical development and complex molecule synthesis, the ability to selectively functionalize specific sites on a simple aromatic building block is paramount. 1-Ethyl-3-methylbenzene (m-ethyltoluene) presents a unique synthetic challenge due to the presence of two distinct reactive domains: the aliphatic alkyl side-chains (C(sp³)-H bonds) and the electron-rich aromatic core (C(sp²)-H bonds).

This application note details a divergent synthetic strategy. By modulating the reaction conditions and the activation mode of a single reagent—N-Chlorosuccinimide (NCS)—researchers can dictate the regiochemical outcome. We outline two self-validating protocols: Pathway A for radical-mediated benzylic chlorination, and Pathway B for Lewis acid-catalyzed electrophilic aromatic substitution.

Mechanistic Causality & Regiochemical Control

To achieve high yields and avoid complex mixtures, it is critical to understand the thermodynamic and kinetic drivers governing these transformations.

Pathway A: Radical Side-Chain Chlorination (Benzylic)

When NCS is subjected to thermal initiation in the presence of Azobisisobutyronitrile (AIBN), it operates via a free-radical chain mechanism[1]. AIBN decomposes at ~65°C to yield nitrogen gas and isobutyronitrile radicals, which abstract a chlorine atom to generate a highly reactive chlorine radical.

-

Causality of Selectivity : The regioselectivity is thermodynamically driven by Bond Dissociation Energies (BDE). The secondary benzylic C-H bond of the ethyl group is significantly weaker (~85 kcal/mol) than the primary benzylic C-H bond of the methyl group (~90 kcal/mol). Consequently, the radical intermediate forms almost exclusively at the ethyl substituent, yielding 1-(1-chloroethyl)-3-methylbenzene .

Pathway B: Electrophilic Aromatic Chlorination (Ring)

To functionalize the aromatic ring, the radical pathway must be suppressed, and the electrophilicity of NCS must be enhanced. The introduction of a Lewis acid, such as Zirconium(IV) chloride (

-

Causality of Selectivity : The reaction shifts to an Electrophilic Aromatic Substitution (

) mechanism. Both the ethyl and methyl groups are weakly activating, ortho/para-directing groups. However, steric hindrance at the C2 position (sandwiched between the two alkyl groups) prevents substitution there. The electrophilic attack is kinetically favored at the less hindered C4 and C6 positions, yielding a mixture of 4-chloro-1-ethyl-3-methylbenzene and 6-chloro-1-ethyl-3-methylbenzene [2].

Divergent chlorination pathways of 1-ethyl-3-methylbenzene based on reaction conditions.

Quantitative Data & Reaction Parameters

The following table summarizes the divergent conditions required to achieve site-selective chlorination.

| Parameter | Pathway A: Benzylic Chlorination | Pathway B: Aromatic Chlorination |

| Target Bond | C(sp³)-H (Secondary Benzylic) | C(sp²)-H (Aromatic Ring) |

| Chlorinating Agent | N-Chlorosuccinimide (1.05 eq) | N-Chlorosuccinimide (1.00 eq) |

| Catalyst / Initiator | AIBN (0.05 eq) | |

| Solvent | Benzotrifluoride (BTF) or Acetonitrile | Dichloromethane (DCM) |

| Temperature | 80 °C (Reflux) | 0 °C to Room Temperature |

| Reaction Time | 4 – 6 hours | 2 – 4 hours |

| Primary Product | 1-(1-chloroethyl)-3-methylbenzene | 4-chloro-1-ethyl-3-methylbenzene |

| Typical Yield | 70% – 85% | 80% – 92% |

Step-by-Step Experimental Protocols

Protocol A: Radical Benzylic Chlorination

This protocol utilizes a Wohl-Ziegler-type reaction framework adapted for greener solvents[1].

1. Preparation and Degassing:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethyl-3-methylbenzene (10.0 mmol, 1.0 eq) and Benzotrifluoride (BTF, 40 mL).

-

Causality Check: Sparging the solvent with dry nitrogen for 15 minutes is mandatory. Ambient oxygen is a diradical that acts as a potent radical scavenger, which will prematurely terminate the chain reaction and severely depress yields.

2. Reagent Addition & Initiation:

-

Add N-Chlorosuccinimide (10.5 mmol, 1.05 eq) to the flask.

-

Heat the suspension to 80 °C using an oil bath. Once the target temperature is reached, add AIBN (0.5 mmol, 0.05 eq) in one portion.

-

Visual Validation: As the reaction proceeds, the dense NCS solid will be consumed, and succinimide (the byproduct) will begin to precipitate as a lighter, fluffy solid that floats near the surface of the solvent.

3. Monitoring and Workup:

-

Stir at reflux for 4-6 hours. Monitor completion via GC-MS (look for the mass shift of +34 m/z indicating monochlorination).

-

Cool the mixture to 0 °C in an ice bath to maximize the precipitation of succinimide.

-

Filter the mixture through a pad of Celite to remove the succinimide byproduct. Wash the filtrate sequentially with water (2 x 20 mL) and brine (20 mL), dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: Electrophilic Aromatic Chlorination

This protocol leverages Lewis acid catalysis to bypass radical formation, ensuring strict ring functionalization[2][3].

1. Catalyst Activation:

-

In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-ethyl-3-methylbenzene (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 20 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add Zirconium(IV) chloride (

, 0.5 mmol, 5 mol%). Stir for 10 minutes to ensure uniform suspension.

2. Controlled Electrophilic Addition:

-

Add N-Chlorosuccinimide (10.0 mmol, 1.0 eq) portion-wise over 15 minutes.

-

Causality Check: Portion-wise addition at 0 °C controls the exothermic generation of the highly reactive arenium ion intermediate, preventing over-chlorination (formation of dichlorinated species).

3. Reaction Maturation & Quenching:

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Validation: Monitor via TLC (Hexanes). The chlorinated product will elute slightly faster (higher Rf) than the starting material due to the disruption of the arene's electron density by the electronegative chlorine atom.

-

Quench the reaction by adding 15 mL of saturated aqueous

. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over

Mechanistic comparison between radical side-chain and electrophilic ring chlorination.

References

Sources

Application Note: Preparative Normal-Phase Column Chromatography for the Isolation of 2-Chloro-1-ethyl-3-methylbenzene

Introduction & Chemical Context

The purification of halogenated aromatic hydrocarbons is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) is a highly lipophilic, sterically hindered building block,[1]. Isolating this compound from complex reaction matrices—such as crude mixtures resulting from electrophilic aromatic substitution or cross-coupling reactions—presents a unique analytical challenge.

Because positional isomers (e.g., 4-chloro or 5-chloro derivatives) possess nearly identical molecular weights and boiling points, standard distillation is often insufficient[2]. Therefore, high-resolution normal-phase flash column chromatography remains the gold standard for achieving >98% purity[3]. This guide details the mechanistic principles and a self-validating protocol for the chromatographic isolation of 2-chloro-1-ethyl-3-methylbenzene.

Mechanistic Principles of Separation (Causality)

To design an effective purification protocol, one must understand the physicochemical forces dictating the analyte's behavior inside the column.

2-Chloro-1-ethyl-3-methylbenzene lacks strong hydrogen-bond donors or acceptors. However, it is not entirely non-polar. The separation relies on a delicate balance of three forces:

-

Dipole-Dipole Interactions : The electronegative chlorine atom creates a localized permanent dipole. This dipole interacts with the polar silanol (-SiOH) groups on the surface of the silica gel stationary phase[4],[3].

- Interactions : The electron-rich aromatic ring weakly coordinates with the silica surface[5].

-

Lipophilic Solvation : The ethyl and methyl substituents drive the molecule into the non-polar mobile phase (hexanes) via dispersive van der Waals forces.

By utilizing a strictly non-polar mobile phase (100% hexanes), we prevent the solvent from competing for silanol sites. This forces the separation to rely entirely on the subtle dipole and steric differences between the target molecule and its impurities.

Mechanistic forces governing the chromatographic retention and elution of the target molecule.

Quantitative Data & Optimization

Before initiating preparative chromatography, the mobile phase must be optimized using Thin Layer Chromatography (TLC). The data below summarizes the physicochemical profile and the predicted retention behavior of the target compound.

Table 1: Physicochemical Profile of the Target Analyte

| Parameter | Value |

| IUPAC Name | 2-Chloro-1-ethyl-3-methylbenzene |

| CAS Number | 344612-25-5 |

| Molecular Formula | C9H11Cl |

| Molecular Weight | 154.64 g/mol |

| Compound Class | Halogenated Aromatic Hydrocarbon |

Table 2: Mobile Phase Optimization (Silica Gel 60 F254)

| Solvent System (v/v) | Predicted Retention Factor ( | Chromatographic Outcome |

| 100% Hexanes | 0.60 – 0.65 | Optimal retention; excellent resolution from polar impurities. |

| 98:2 Hexanes / Ethyl Acetate | 0.80 – 0.85 | Elutes too rapidly; poor resolution from positional isomers. |

| 100% Dichloromethane | > 0.95 | No retention; solvent front co-elution. |

Expert Insight: We mandate the use of 100% hexanes or petroleum ether. Introducing even 1-2% of a polar modifier like ethyl acetate disrupts the delicate dipole-silanol interactions, causing the target compound to co-elute with structurally similar byproducts[5].

Experimental Workflow & Methodology

The following protocol is designed as a self-validating system to ensure maximum theoretical plates and baseline resolution.

Sequential workflow for the normal-phase flash chromatographic isolation of the target compound.

Step 1: Stationary Phase Selection & Column Packing

-

Silica Selection : Utilize high-purity Silica Gel 60 (230–400 mesh, 40–63 µm particle size). The smaller particle size is critical for increasing the surface area and theoretical plates required to separate aromatic isomers[3].

-

Ratio Calculation : Weigh out a 1:50 ratio of crude sample mass to silica gel mass. (e.g., 1.0 g of crude requires 50 g of silica).

-

Slurry Packing : Suspend the silica gel in 100% hexanes. Pour the slurry continuously into a vertically clamped glass column. Use compressed air (approx. 2-3 psi) to pack the bed tightly, ensuring no cracks or channeling occur.

Step 2: Sample Preparation (Dry Loading)

Causality Check: 2-Chloro-1-ethyl-3-methylbenzene is a liquid at room temperature. Direct neat loading of liquid aromatic hydrocarbons often leads to uneven sample bands and tailing. Dry loading pre-adsorbs the analyte, ensuring a homogeneous, perfectly horizontal starting band.

-

Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

-

Add dry silica gel to the solution (approximately 2× the mass of the crude sample).

-

Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

Step 3: Column Loading & Isocratic Elution

-

Carefully pour the dry-loaded powder evenly onto the flat surface of the packed silica bed.

-

Add a 1 cm protective layer of clean sea sand on top of the sample band to prevent physical disruption during solvent addition.

-

Carefully fill the column reservoir with 100% hexanes.

-

Apply positive air pressure to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute).

Step 4: Fraction Collection & Purity Verification

-

Collect fractions equivalent to 0.25 Column Volumes (CV) per test tube.

-

Primary Screening (TLC) : Spot fractions on TLC plates and visualize under UV light (254 nm).

-

Secondary Verification (GC-FID) : Because halogenated aromatics can exhibit weak UV absorbance compared to highly conjugated systems, Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) is the authoritative standard for verifying fraction purity[6]. Use a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) to confirm the absence of co-eluting isomers.

Field-Proven Insights & Troubleshooting

-

Co-elution of Isomers : If TLC or GC-FID reveals that the 4-chloro or 5-chloro isomers are co-eluting with 2-chloro-1-ethyl-3-methylbenzene, standard silica may not provide enough selectivity. In such cases, switch to Silver-Impregnated Silica Gel (AgNO₃-Silica) . Silver ions form transient

-complexes with aromatic double bonds. Subtle steric differences around the aromatic ring of the isomers will drastically alter their binding affinity to the silver ions, resolving the co-elution[5],[3]. -

Band Broadening : If the target compound elutes over too many fractions, the column was likely packed unevenly, or the flow rate was too slow, allowing longitudinal diffusion. Always maintain steady positive pressure during flash chromatography.

References

-

Title : Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column | Source : Agilent Technologies | URL : [Link]

-

Title : Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons | Source : China University of Petroleum | URL : [Link]

-

Title : HPLC separation of related halogenated aromatic, any one?? | Source : Chromatography Forum | URL : [Link]

-

Title : Column Chromatography Guide | Source : Phenomenex | URL :[Link]

Sources

- 1. eMolecules AOBChem USA / 2-chloro-1-ethyl-3-methylbenzene / 250mg / 784410494 | Fisher Scientific [fishersci.com]

- 2. evitachem.com [evitachem.com]

- 3. Column Chromatography Guide | Phenomenex [phenomenex.com]

- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 5. cup.edu.cn [cup.edu.cn]

- 6. agilent.com [agilent.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-1-ethyl-3-methylbenzene

Introduction: Navigating the Challenges of Sterically Hindered Aryl Chlorides in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2] Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool for constructing complex molecular architectures.[3][4][5] However, the reactivity of the aryl halide coupling partner is not uniform. While aryl bromides and iodides are generally reactive, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond. This challenge is further amplified in substrates such as 2-Chloro-1-ethyl-3-methylbenzene, where steric hindrance around the reactive site impedes the crucial oxidative addition step in the catalytic cycle.[6][7][8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing 2-Chloro-1-ethyl-3-methylbenzene in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions and troubleshooting common issues. By understanding the causal relationships behind experimental choices, researchers can develop robust and self-validating protocols for the synthesis of novel biaryl compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][11][12] Understanding this cycle is paramount to rational protocol design and optimization. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[3][11][12]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride to a low-valent palladium(0) species. This is often the rate-limiting step, especially for less reactive aryl chlorides. The palladium inserts itself into the carbon-chlorine bond, forming a palladium(II) intermediate.[11][13] The choice of a bulky, electron-rich phosphine ligand is critical here, as it enhances the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.[4][14]

-

Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) complex.[11][13] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[15][16][17][18] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[17][19][20][21][22]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[11][13]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Chloro-1-ethyl-3-methylbenzene with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of a sterically hindered aryl chloride. Optimization may be necessary for different boronic acids or desired scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-1-ethyl-3-methylbenzene | ≥98% | Commercially Available | |

| Phenylboronic Acid | ≥97% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | Commercially Available | Pre-catalyst |

| Buchwald Ligand (e.g., SPhos, XPhos) | ≥98% | Commercially Available | Air-sensitive, store under inert gas |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely ground before use |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degassed prior to use |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degassed prior to use |

| Deionized Water | Degassed prior to use | ||

| Inert Gas (Argon or Nitrogen) | High Purity | ||

| Standard Glassware | Oven-dried before use | ||

| Magnetic Stirrer/Hotplate |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (1-2 mol%) and the appropriate Buchwald ligand (1.1-1.5 equivalents relative to palladium).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the catalyst and ligands.[23]

-

Add 2-Chloro-1-ethyl-3-methylbenzene (1.0 mmol, 1 equivalent) and phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equivalents) to the flask.

-

Add finely ground, anhydrous potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equivalents). The base is essential for activating the boronic acid.[15][17][18]

-

-